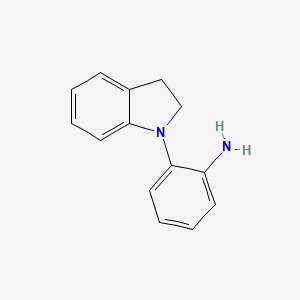

2-(Indolin-1-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Indolin-1-yl)aniline is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Indolin-1-yl)aniline can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to yield the amino group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Indolin-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that 2-(Indolin-1-yl)aniline derivatives exhibit promising anticancer properties. For instance, a study demonstrated that certain indoline-based compounds showed high activity against the A549 lung adenocarcinoma cell line, suggesting their potential as anticancer agents . The structure-activity relationship (SAR) studies have revealed that modifications to the indoline scaffold can enhance biological activity.

Anti-inflammatory Properties

Recent investigations have highlighted the compound's role as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes involved in inflammatory processes. In vitro assays showed that specific derivatives of this compound possess IC50 values in the low micromolar range for both targets, indicating strong anti-inflammatory potential . In vivo studies further confirmed these findings, with notable efficacy observed in murine models of asthma and peritonitis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial and fungal strains, making them candidates for further development as antimicrobial agents .

Materials Science

Dyes and Pigments

In materials science, this compound is utilized in the synthesis of dyes and pigments. Its ability to form stable colorants makes it valuable for applications in textiles and coatings. The compound's chemical structure allows for the development of vibrant colors with good fastness properties .

Polymer Chemistry

The compound is also explored as a building block in polymer chemistry. Its reactive amine group can be used to create functionalized polymers that exhibit desirable properties such as enhanced thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use .

Data Table: Summary of Applications

Case Studies

Case Study 1: Indoline Derivatives in Anticancer Research

A series of indoline derivatives were synthesized and screened for their anticancer activity against various cancer cell lines. The study revealed that modifications at specific positions on the indoline ring significantly influenced cytotoxicity, leading to the identification of several potent candidates for further development .

Case Study 2: Anti-inflammatory Compound Development

A research team focused on optimizing indoline-based compounds as dual inhibitors targeting inflammatory pathways. Through a combination of computational modeling and biological assays, they identified a lead compound with remarkable efficacy in vivo, paving the way for new anti-inflammatory therapies .

Mecanismo De Acción

The mechanism of action of 2-(Indolin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Indole: The parent compound of many indole derivatives, known for its biological activities.

2-Phenylindole: A similar compound with a phenyl group attached to the indole ring, used in various research applications.

1-Methylindole: Another indole derivative with a methyl group, studied for its biological properties.

Uniqueness

2-(Indolin-1-yl)aniline is unique due to its specific structure, which combines the indole ring with a phenylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Actividad Biológica

2-(Indolin-1-yl)aniline, also known as 2-(2,3-dihydro-1H-indol-1-yl)aniline, is a compound with significant biological activity, particularly in the fields of oncology and inflammation. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of receptor-interacting protein kinase 1 (RIPK1). This enzyme plays a crucial role in necroptosis, a form of programmed cell death. By binding to RIPK1, this compound inhibits its enzymatic activity, thereby protecting cells from necroptosis and influencing various cellular processes such as inflammation and apoptosis .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. It has been shown to modulate cell signaling pathways that are critical for tumor growth and survival .

- Anti-inflammatory Effects : The compound influences cytokine production, thereby reducing inflammatory responses in various cell types .

- Antiviral and Antioxidant Activities : Indole derivatives, including this compound, have been reported to possess antiviral properties and antioxidant capabilities, contributing to their therapeutic potential .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as U-87 MG (glioblastoma) and MIA PaCa-2 (pancreatic cancer). The results indicated that the compound significantly inhibited cell proliferation at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

In a model of inflammation using human gingival fibroblasts, treatment with this compound led to a marked decrease in the production of pro-inflammatory cytokines. This suggests that the compound may be beneficial in treating inflammatory conditions by modulating immune responses .

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound suggests favorable bioavailability due to its ability to inhibit RIPK1 effectively. However, detailed studies on absorption, distribution, metabolism, excretion, and toxicity (ADMET) are essential for understanding its full therapeutic potential. Preliminary data indicate that it may have good solubility and stability under physiological conditions .

Propiedades

IUPAC Name |

2-(2,3-dihydroindol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16/h1-8H,9-10,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCUPLCIWYYZLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.